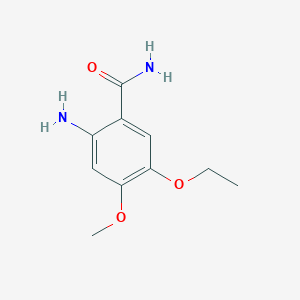

2-Amino-5-ethoxy-4-methoxybenzamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

236750-61-1 |

|---|---|

Molecular Formula |

C10H14N2O3 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2-amino-5-ethoxy-4-methoxybenzamide |

InChI |

InChI=1S/C10H14N2O3/c1-3-15-9-4-6(10(12)13)7(11)5-8(9)14-2/h4-5H,3,11H2,1-2H3,(H2,12,13) |

InChI Key |

STWBUPJBAVSMKH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C(=O)N)N)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Amino 5 Ethoxy 4 Methoxybenzamide

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of 2-Amino-5-ethoxy-4-methoxybenzamide allows for the logical disassembly of the molecule to identify key starting materials and strategic bond disconnections. The primary disconnections are the amide C-N bond and the C-N bond of the aniline (B41778) amino group.

Amide Disconnection: The most straightforward disconnection is that of the benzamide's C-N bond. This points to 2-amino-5-ethoxy-4-methoxybenzoic acid as the immediate carboxylic acid precursor, which would be coupled with an ammonia (B1221849) equivalent.

Amino Group Disconnection: The amino group at the C-2 position is best installed via the reduction of a nitro group. This suggests that 2-nitro-5-ethoxy-4-methoxybenzoic acid is a key intermediate. The synthesis of related compounds, such as 2-amino-4-methoxybenzamide, frequently employs the reduction of a corresponding nitro-analogue, often achieved with high efficiency using catalytic hydrogenation.

Alkoxy Group Disconnections: The ethoxy and methoxy (B1213986) groups can be traced back to hydroxyl groups on the benzene (B151609) ring. A plausible starting material could be a dihydroxybenzoic acid derivative. However, a more strategically sound approach would begin with a precursor already containing some of the required functionality. A highly plausible and strategic precursor is vanillic acid (4-hydroxy-3-methoxybenzoic acid) or its ethyl ester, which are commercially available. Another potential starting point is 4-methoxyanthranilic acid . nih.gov

Based on this analysis, a forward synthesis can be logically designed from a commercially available, appropriately substituted benzene derivative. The most promising precursors are those that simplify the introduction of the required substituents in the correct positions.

Development of Novel Synthetic Routes for this compound

Based on the retrosynthetic analysis, a potential synthetic route for this compound can be proposed. This hypothetical route leverages common and well-documented organic transformations used in the synthesis of similar substituted benzamides.

A plausible synthetic pathway could commence from 3-ethoxy-4-hydroxybenzoic acid (ethyl vanillic acid).

Nitration: The first step would involve the regioselective nitration of the benzene ring. The directing effects of the hydroxyl, ethoxy, and carboxylic acid groups would need to be carefully considered to achieve nitration at the C-2 position.

Methylation: Following nitration, the free hydroxyl group at C-4 would be methylated, for instance, using dimethyl sulfate.

Reduction: The nitro group at C-2 would then be reduced to an amino group. Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon is a standard and high-yielding method for this transformation.

Amidation: The final step involves the conversion of the carboxylic acid moiety into a primary amide. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride), followed by reaction with aqueous ammonia.

An alternative route could start from 4-methoxy-2-nitrobenzoic acid. This would require the introduction of an ethoxy group at the C-5 position, which could be challenging and may require multi-step processes like halogenation followed by nucleophilic substitution.

Optimization of Reaction Conditions and Yields

The efficiency of the proposed synthetic route hinges on the optimization of each chemical step. Drawing parallels from the synthesis of related benzamides, several parameters can be fine-tuned to maximize yields and purity. researchgate.netnih.gov

| Reaction Step | Parameters for Optimization | Typical Conditions & Expected Yields |

| Nitration | Reagent concentration (e.g., HNO₃/H₂SO₄ ratio), reaction temperature, and time. | Careful temperature control is crucial to prevent over-nitration or side reactions. |

| Reduction | Choice of catalyst (Raney-Ni, Pd/C, PtO₂), hydrogen pressure, solvent (e.g., Ethanol, DMF), and temperature. | Catalytic hydrogenation is often highly efficient, with reported yields for similar reductions being in the 94-97% range. |

| Amidation | Coupling agent (e.g., SOCl₂, EDC, DCC), base (e.g., triethylamine), solvent (e.g., THF, DMF), and temperature. | Conversion to an acyl chloride followed by amidation can provide overall yields of 65-70%. One-pot procedures can offer higher efficiency and shorter reaction times. sioc-journal.cn |

This table presents potential optimization parameters based on analogous chemical reactions. Actual yields would require experimental validation.

Stereoselective Synthesis Approaches

The parent compound, this compound, is an achiral molecule as it does not possess any stereocenters. Therefore, stereoselective synthesis approaches are not applicable to its direct preparation. However, the principles of stereoselective synthesis become critically important in the preparation of chiral derivatives and analogues of this scaffold, as will be discussed in section 2.3.2.

Synthesis of Analogues and Derivatives of this compound

The this compound scaffold serves as a versatile template for the generation of a diverse library of analogues. Structural modifications can be systematically introduced at several key positions to explore structure-activity relationships for various applications.

Strategies for Structural Modifications and Substituent Variation

Systematic modification of the core structure can be achieved through various synthetic strategies. Research on related benzamide (B126) and pyrimidine (B1678525) structures highlights several successful approaches for creating chemical diversity. nih.govnih.govnih.gov

N-Functionalization of the Amide: The primary amide can be reacted with a variety of electrophiles to generate N-substituted derivatives. For instance, coupling the precursor carboxylic acid with different primary or secondary amines, including cyclic amines, can yield a wide range of N-alkyl, N-aryl, and N-heterocyclic analogues. nih.govprepchem.com

Modification of the C-2 Amino Group: The aniline amino group is a key site for derivatization. It can be acylated to form amides, sulfonylated to form sulfonamides, or alkylated. It can also serve as a nucleophile in condensation reactions to build heterocyclic rings fused to the benzene core.

Variation of Alkoxy Groups: The methoxy and ethoxy substituents can be altered. Demethylation or de-ethylation, followed by alkylation with different alkyl halides, can introduce a variety of ether linkages at the C-4 and C-5 positions.

Ring Substitution: The remaining open position on the aromatic ring (C-6) can be functionalized, for example, through electrophilic aromatic substitution reactions like halogenation.

| Position | Type of Modification | Potential Reagents/Methods | Example Derivative Type |

| Amide | N-Alkylation/Arylation | Coupling with various primary/secondary amines (R-NH₂) | N-substituted benzamides |

| C-2 Amino | Acylation / Alkylation | Acyl chlorides, alkyl halides | 2-Acylamino or 2-Alkylamino derivatives |

| C-4 Methoxy | O-Dealkylation & Re-alkylation | BBr₃ for demethylation; Alkyl halides for re-alkylation | 4-Alkoxy-2-amino-5-ethoxybenzamides |

| C-5 Ethoxy | O-Dealkylation & Re-alkylation | Strong acids/bases; Alkyl halides for re-alkylation | 5-Alkoxy-2-amino-4-methoxybenzamides |

| C-6 | Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | 6-Halo-2-amino-5-ethoxy-4-methoxybenzamides |

This table illustrates potential strategies for structural modification based on established chemical principles.

Synthesis of Chiral Enantiomers and Diastereomers

While the parent molecule is achiral, introducing chiral elements into its derivatives is a key strategy in medicinal chemistry. The synthesis of single enantiomers is often crucial, as different enantiomers of a chiral molecule can exhibit vastly different biological activities. nih.gov

Resolution of Racemates: A primary strategy involves synthesizing a racemic derivative and then separating the enantiomers. This can be achieved through chiral chromatography or by classical resolution, which involves forming diastereomeric salts with a chiral resolving agent, separating the diastereomers by crystallization, and then liberating the individual enantiomers. A study on a related benzamide successfully used this approach to separate (R)- and (S)-enantiomers, which displayed distinct pharmacological profiles. nih.gov

Asymmetric Synthesis: A more elegant approach is to use stereoselective reactions to directly synthesize the desired enantiomer.

Chiral Amine Coupling: One method involves coupling the achiral carboxylic acid precursor (2-amino-5-ethoxy-4-methoxybenzoic acid) with a commercially available chiral amine. This results in a mixture of diastereomers that can often be separated using standard chromatographic techniques.

Chiral Auxiliaries: Another strategy involves the use of a chiral auxiliary. The auxiliary is temporarily attached to the molecule to direct a subsequent reaction to occur stereoselectively, after which the auxiliary is removed.

Enzymatic Resolution: Biocatalysis using enzymes like lipases can be employed for the kinetic resolution of racemic intermediates or final products, offering a green and highly selective method for obtaining enantiomerically pure compounds.

The synthesis of new chiral derivatives based on the this compound core represents a promising avenue for the discovery of novel chemical entities. nih.govgoogle.com

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of the synthetic intermediates and the final product, this compound, are critical for obtaining a compound of high purity. Standard laboratory techniques such as recrystallization and chromatography are expected to be employed.

Recrystallization is a widely used technique for the purification of solid organic compounds. The choice of solvent is crucial and is determined by the solubility of the compound at different temperatures. For benzamide derivatives, solvents such as ethanol, water, or mixtures thereof are often effective. nih.gov The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor. For intermediates, which may have different polarities, a range of solvents would be screened to find the optimal system for recrystallization.

Chromatography is another powerful purification technique.

Column Chromatography : This method is used to separate compounds based on their differential adsorption onto a stationary phase. For a molecule like this compound, which possesses polar functional groups, silica (B1680970) gel would be a suitable stationary phase. A gradient of non-polar to polar solvents, such as a hexane/ethyl acetate (B1210297) mixture, would likely be used as the mobile phase to elute the desired compound.

Gas Chromatography (GC) : For volatile and thermally stable intermediates or derivatives, GC can be an effective analytical and sometimes preparative separation technique. scilit.comacs.org The choice of column (stationary phase) is critical for achieving good separation of aromatic amines and amides. nih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile technique for both the analysis and purification of non-volatile compounds. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a standard choice for purifying substituted benzamides.

The progress of purification would be monitored by analytical techniques such as Thin-Layer Chromatography (TLC) or HPLC to ensure the desired level of purity is achieved.

| Purification Technique | Application for this compound & Intermediates | Key Considerations |

| Recrystallization | Purification of the solid final product and crystalline intermediates. | Selection of an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. |

| Column Chromatography | Separation of the desired product from byproducts and unreacted starting materials. | Choice of stationary phase (e.g., silica gel) and a suitable mobile phase gradient (e.g., hexane/ethyl acetate) to achieve optimal separation based on polarity. |

| Gas Chromatography (GC) | Analytical assessment of purity for volatile intermediates. | The compound must be thermally stable. The selection of the appropriate column is crucial for separation. scilit.comacs.org |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation and purification of the final product and key intermediates. | A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water) is a common choice for aromatic amides. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. These principles focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency. nih.gov

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. tandfonline.com For instance, catalytic reactions that avoid the use of stoichiometric reagents are preferred.

Use of Safer Solvents and Reagents : Traditional organic solvents often pose environmental and health risks. Research into greener solvents has identified alternatives. For example, 4-formylomorpholine (4FM) has been suggested as a more environmentally friendly solvent for benzamides compared to commonly used aprotic solvents like DMSO and DMF. nih.gov The use of water as a solvent, where possible, is also a key aspect of green chemistry.

Catalysis over Stoichiometric Reagents : Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled and reused.

Catalytic Amidation : Instead of using harsh and wasteful reagents like thionyl chloride to form an acyl chloride for amidation, direct catalytic amidation of the corresponding benzoic acid is a greener alternative. Boric acid has been demonstrated as an effective and mild catalyst for the amidation of benzoic acids. sciepub.comresearchgate.net Metal-organic frameworks (MOFs) have also been shown to catalyze the direct amidation of benzoic acids efficiently. thieme-connect.com

Catalytic C-H Amination : Advanced methods like iridium-catalyzed C-H amidation of benzoic acids offer a way to introduce amino groups directly, potentially reducing the number of synthetic steps and avoiding the use of hazardous reagents. nih.govnih.gov

Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. One-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can also save energy and reduce waste. sioc-journal.cn

Use of Renewable Feedstocks : While not always immediately feasible for complex molecules, the long-term goal of green chemistry is to utilize renewable starting materials.

| Green Chemistry Principle | Application in the Synthesis of this compound | Potential Benefits |

| Atom Economy | Designing synthetic routes with high atom efficiency, such as using catalytic addition reactions. | Minimization of waste and more efficient use of resources. |

| Safer Solvents | Utilizing greener solvents like 4-formylomorpholine or water instead of traditional volatile organic compounds. nih.gov | Reduced environmental pollution and improved worker safety. |

| Catalysis | Employing catalysts like boric acid or metal-organic frameworks for direct amidation, and considering catalytic C-H amination. sciepub.comthieme-connect.comnih.gov | Avoidance of harsh reagents, milder reaction conditions, and potential for catalyst recycling. |

| Energy Efficiency | Developing one-pot syntheses and reactions that proceed at ambient temperature and pressure. sioc-journal.cn | Reduced energy consumption and lower production costs. |

Advanced Spectroscopic and Structural Elucidation of 2 Amino 5 Ethoxy 4 Methoxybenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial proximity.

¹H NMR and ¹³C NMR Spectral Analysis

For 2-Amino-5-ethoxy-4-methoxybenzamide, ¹H NMR spectroscopy would be expected to reveal distinct signals for each type of proton in the molecule. The aromatic protons would appear as a set of signals, with their chemical shifts and coupling patterns dictated by the substitution pattern on the benzene (B151609) ring. The ethoxy group would be characterized by a triplet and a quartet, corresponding to the methyl and methylene (B1212753) protons, respectively. The methoxy (B1213986) group would present as a sharp singlet, and the protons of the primary amine and amide groups would also produce characteristic signals, the positions of which can be influenced by the solvent and concentration.

Similarly, ¹³C NMR spectroscopy would provide a signal for each unique carbon atom in the molecule. The carbonyl carbon of the amide would resonate at a characteristic downfield position. The aromatic carbons would appear in the aromatic region of the spectrum, with their chemical shifts influenced by the electron-donating effects of the amino, ethoxy, and methoxy groups. The carbons of the ethoxy and methoxy groups would be found in the aliphatic region.

While specific, experimentally verified data for this compound is not available, a hypothetical ¹H and ¹³C NMR data table is presented below based on established principles of NMR spectroscopy and data from analogous structures.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.0 | m | 2H | Aromatic protons |

| ~6.5 | s | 2H | -NH₂ (Amino) |

| ~4.1 | q | 2H | -OCH₂CH₃ (Ethoxy) |

| ~3.8 | s | 3H | -OCH₃ (Methoxy) |

| ~1.4 | t | 3H | -OCH₂CH₃ (Ethoxy) |

| ~7.8, ~7.2 | br s | 2H | -CONH₂ (Amide) |

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (Amide) |

| ~150-110 | Aromatic carbons |

| ~64 | -OCH₂CH₃ (Ethoxy) |

| ~56 | -OCH₃ (Methoxy) |

| ~15 | -OCH₂CH₃ (Ethoxy) |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete molecular structure.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, confirming the coupling between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would be instrumental in assigning the signals of the aromatic and aliphatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for confirming the substitution pattern on the aromatic ring by observing correlations between the aromatic protons and the carbons of the ethoxy, methoxy, and amide groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space correlations between protons that are in close proximity, providing insights into the conformation and stereochemistry of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds.

Correlation of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine and amide groups would appear in the region of 3500-3200 cm⁻¹. The C=O stretching of the amide group would be expected around 1650 cm⁻¹. The C-O stretching vibrations of the ethoxy and methoxy groups would be observed in the fingerprint region, typically between 1300 and 1000 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Hypothetical IR and Raman Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3450-3300 | N-H stretching (amine) |

| 3350-3180 | N-H stretching (amide) |

| 2980-2850 | C-H stretching (aliphatic) |

| ~1650 | C=O stretching (amide) |

| ~1600, ~1500 | C=C stretching (aromatic) |

| ~1250 | C-O stretching (aryl ether) |

| ~1040 | C-O stretching (alkyl ether) |

Investigation of Intermolecular and Intramolecular Interactions via Vibrational Modes

The precise positions and shapes of the vibrational bands can be influenced by intermolecular and intramolecular interactions, such as hydrogen bonding. In the solid state, the amino and amide groups can participate in hydrogen bonding, which would lead to a broadening and shifting of the corresponding N-H and C=O stretching bands in the IR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the exact molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₄N₂O₃), HRMS would provide a highly accurate mass measurement, confirming its molecular formula.

Furthermore, analysis of the fragmentation pattern in the mass spectrum can provide valuable structural information. Expected fragmentation pathways could include the loss of the ethoxy group, the methoxy group, or the amide functionality, leading to characteristic fragment ions that would further support the proposed structure.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

A detailed search for X-ray crystallographic data of this compound did not yield any specific studies. As a result, crucial information regarding its crystal system, space group, unit cell dimensions, and intermolecular interactions in the solid state is not available. This lack of data prevents a definitive analysis of its three-dimensional structure and molecular packing.

Without experimental crystallographic data, any discussion of the solid-state conformation would be purely speculative and fall outside the scope of this report.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Similarly, a thorough review of scientific databases did not uncover any specific UV-Vis spectroscopic studies for this compound. Consequently, data on its characteristic electronic transitions, including the wavelength of maximum absorption (λmax) and molar absorptivity, are not documented. The absence of this experimental data means that a detailed characterization of its chromophoric properties cannot be accurately presented.

Computational Chemistry and Molecular Modeling of 2 Amino 5 Ethoxy 4 Methoxybenzamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, balancing computational cost and accuracy for the study of medium-sized organic molecules. DFT methods are employed to determine the molecule's electronic structure and properties, offering a static, time-independent view of its behavior. For a molecule like 2-Amino-5-ethoxy-4-methoxybenzamide, DFT calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), which has been shown to provide reliable results for similar organic structures. tandfonline.commdpi.com

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface. For this compound, the presence of rotatable bonds—specifically around the ethoxy, methoxy (B1213986), and amide functional groups—gives rise to multiple possible conformers.

A conformational analysis would reveal the relative stabilities of these different spatial arrangements. The orientation of the ethoxy and methoxy groups relative to the benzene (B151609) ring and the rotation around the C-N bond of the amide group are critical. It is expected that the most stable conformer would exhibit minimal steric hindrance and maximize favorable electronic interactions, such as intramolecular hydrogen bonding between the amino group and the adjacent methoxy oxygen. The planarity between the amide group and the benzene ring is a key factor, as conjugation contributes to stability.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C(amide)-N(amide) | 1.36 | - | - |

| C(amide)=O | 1.24 | - | - |

| C(ring)-C(amide) | 1.49 | - | - |

| C(ring)-N(amino) | 1.40 | - | - |

| C(ring)-O(methoxy) | 1.37 | - | - |

| C(ring)-O(ethoxy) | 1.38 | - | - |

| O=C-N | - | 122.5 | - |

| C(ring)-C-N | - | 118.0 | - |

| C(ring)-C(ring)-N(amino) | - | 121.0 | - |

| O=C-C(ring)-C(ring) | - | - | 25.0 |

| C(ring)-O-C(ethyl)-C(methyl) | - | - | 178.5 |

Note: This data is illustrative and represents typical values for similar substituted benzamides.

The electronic properties of a molecule are defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity, kinetic stability, and optical properties. bohrium.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, with significant contributions from the amino and alkoxy substituents, which are strong electron-donating groups. The LUMO is likely to be distributed over the benzamide (B126) moiety, particularly the carbonyl group and the aromatic ring, which act as electron-withdrawing components. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron. DFT calculations for similar dimethoxybenzene derivatives have shown energy gaps that indicate good thermodynamic stability. bohrium.comresearchgate.net

Table 2: Hypothetical Frontier Orbital Energies and Related Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -0.30 |

| HOMO-LUMO Gap (ΔE) | 5.55 |

| Ionization Potential (I ≈ -EHOMO) | 5.85 |

| Electron Affinity (A ≈ -ELUMO) | 0.30 |

| Global Hardness (η = (I-A)/2) | 2.625 |

| Global Softness (S = 1/2η) | 0.190 |

Note: This data is illustrative, based on typical values for substituted aromatic amides. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent different potential values on the electron density surface. Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. Blue regions denote positive potential, which are electron-poor and attract nucleophiles.

In this compound, the most negative potential (red) would be concentrated around the oxygen atom of the carbonyl group, making it a primary site for hydrogen bond donation. bohrium.com The oxygen atoms of the methoxy and ethoxy groups would also show negative potential. In contrast, the most positive regions (blue) are expected around the hydrogen atoms of the amino group and the amide N-H, identifying them as hydrogen bond donor sites. researchgate.net This analysis is critical for understanding intermolecular interactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines charge transfer between filled donor NBOs and empty acceptor NBOs, quantifying the stabilization energy (E(2)) associated with these interactions.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While DFT provides a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes and interactions with the surrounding environment, such as a solvent. acs.orgnih.gov

For this compound, an MD simulation in an explicit solvent like water would reveal its conformational flexibility. The simulation would track the rotation of the ethoxy and methoxy side chains and the torsion of the amide bond, showing how these motions are influenced by interactions with solvent molecules. mdpi.com The simulation can also be used to calculate the radial distribution functions for water molecules around key functional groups (like the carbonyl oxygen and amide hydrogens), quantifying the strength and structure of the hydration shell. These simulations are crucial for understanding how the molecule behaves in a biological or solution-phase environment. nih.gov

Virtual Screening and Ligand-Based Design Methodologies

In the context of drug discovery, computational techniques like virtual screening and ligand-based design are essential. If this compound were identified as a hit compound, these methods could be used to discover analogs with improved properties.

Virtual Screening: This technique involves searching large databases of chemical compounds to identify those that are structurally or electronically similar to a target molecule. Using the 3D structure and electronic properties (pharmacophore) of this compound as a query, one could screen databases like ZINC or ChEMBL for molecules that share its key features: hydrogen bond donors/acceptors, aromatic rings, and hydrophobic regions. jst.go.jpnih.govnih.gov

Ligand-Based Design: This approach uses the structure of a known active ligand to design new molecules. Starting with the scaffold of this compound, modifications could be computationally explored. For instance, different substituents could be placed on the aromatic ring or the amide nitrogen to hypothetically enhance binding affinity to a target receptor. DFT and MD simulations would then be used to evaluate these new designs before any synthetic effort is undertaken. acs.org This iterative process of design and computational evaluation accelerates the optimization of lead compounds.

Predictive Modeling of Molecular Interactions with Biological Targets

Computational methods are instrumental in predicting the potential biological activities and interaction targets of novel chemical compounds, thereby guiding further experimental research. For this compound, predictive modeling based on its structure offers insights into its likely functional roles and biological interactions.

Quantitative Structure-Use Relationship (QSUR) models, such as those developed by the U.S. Environmental Protection Agency (EPA), utilize the chemical structure of a compound to predict its functional use, which in turn suggests potential biological interactions. Based on these predictive models, this compound shows a high probability of functioning as a colorant and a skin-protecting agent. epa.gov The prediction also indicates potential as a heat stabilizer, antimicrobial agent, and fragrance ingredient, albeit with lower probabilities. epa.gov These predicted functions imply that the molecule is likely to interact with various biological systems. For instance, its potential as a skin protectant suggests interactions with skin proteins, while its predicted antimicrobial properties point towards possible interactions with essential enzymes or cellular structures in microorganisms.

The mechanism of action for structurally related benzamide derivatives often involves interactions with specific molecular targets. The amino and ethoxy groups on the benzamide scaffold can participate in hydrogen bonding and influence the compound's lipophilicity, which are critical for crossing cell membranes and binding to intracellular targets. For example, similar compounds have been investigated for their ability to inhibit enzymes or modulate signaling pathways like the Rho kinase pathway. By analogy, it is plausible that this compound could interact with a range of biological macromolecules, including enzymes and receptors, through similar mechanisms. The specific nature of these interactions—such as the formation of hydrogen bonds with amino acid residues in a protein's active site—can be further elucidated through molecular docking simulations, a common computational technique to predict the binding orientation and affinity of a small molecule to a macromolecular target.

Table 1: Predicted Functional Use of this compound based on QSUR Models epa.gov

| Harmonized Functional Use | Probability |

|---|---|

| Colorant | 0.918 |

| Skin Protectant | 0.460 |

| Heat Stabilizer | 0.280 |

| Antimicrobial | 0.175 |

| Fragrance | 0.152 |

Theoretical Spectroscopic Calculations (e.g., Vibrational, NMR Chemical Shifts) and Experimental Correlation

Theoretical spectroscopic calculations, primarily using Density Functional Theory (DFT), are a cornerstone of modern chemical analysis, allowing for the prediction of spectroscopic properties and aiding in the interpretation of experimental data. For this compound, these calculations can provide a detailed understanding of its vibrational modes and nuclear magnetic resonance (NMR) environment.

The standard approach involves optimizing the molecular geometry of the compound at a specific level of theory, such as B3LYP with a 6-311++G(d,p) basis set. mdpi.com Following optimization, vibrational frequencies (for IR and Raman spectra) and NMR chemical shifts can be calculated. These theoretical calculations provide a powerful predictive tool, especially when experimental data is scarce or for confirming spectral assignments. nih.govatlantis-press.com

A crucial aspect of this methodology is the correlation between theoretical and experimental data. DFT calculations are typically performed on a single molecule in the gaseous phase, whereas experimental measurements are often conducted on solid or solution-phase samples. mdpi.comatlantis-press.com This difference in environment necessitates the use of a scaling factor to align the calculated frequencies with the experimental values, accounting for intermolecular interactions and systematic errors inherent in the computational method. mdpi.com Studies on structurally related molecules, such as benzaldehyde (B42025) derivatives and other complex heterocyclic compounds, have demonstrated an excellent agreement between scaled theoretical vibrational spectra and experimental FT-IR and Raman spectra. mdpi.comresearchgate.net This strong correlation allows for a confident assignment of complex spectral features to specific molecular vibrations, such as the stretching and bending modes of the amino, ethoxy, and methoxy functional groups. atlantis-press.commdpi.com

While specific experimental spectra for this compound are not widely published, the established accuracy of these computational methods for similar compounds provides high confidence in the predicted spectroscopic properties. A hypothetical comparison based on typical findings is presented below to illustrate the expected correlation.

Table 2: Hypothetical Correlation of Theoretical and Experimental Vibrational Frequencies for this compound

| Vibrational Mode Assignment | Theoretical Frequency (cm⁻¹) (Unscaled) | Theoretical Frequency (cm⁻¹) (Scaled) | Hypothetical Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| N-H Asymmetric Stretch | 3650 | 3508 | ~3500 |

| N-H Symmetric Stretch | 3540 | 3402 | ~3400 |

| C-H Aromatic Stretch | 3150 | 3027 | ~3030 |

| C=O Stretch | 1725 | 1658 | ~1660 |

| N-H Bending | 1640 | 1576 | ~1580 |

| C-O-C Asymmetric Stretch (Ethoxy) | 1280 | 1230 | ~1235 |

Note: Scaled frequencies are calculated using a hypothetical scaling factor, a common practice to improve agreement with experimental data.

Structure Activity Relationship Sar Studies of 2 Amino 5 Ethoxy 4 Methoxybenzamide Analogues

Design Principles for Systematic Structural Variations

The systematic structural variation of 2-Amino-5-ethoxy-4-methoxybenzamide analogues involves targeted modifications at three primary sites: the amino group, the alkoxy substituents on the benzene (B151609) ring, and the fundamental benzamide (B126) core.

The 2-amino group is a critical determinant of the molecule's physicochemical properties, including its basicity and hydrogen bonding capacity. Modifications at this position can significantly influence receptor binding and pharmacokinetic profiles.

Research into related amino-substituted benzamide derivatives has shown that the nature of the substituent on the amino group can drastically alter biological activity. acs.orgnih.gov For instance, N-acylation or N-alkylation of the amino group can modulate the compound's lipophilicity and its ability to act as a hydrogen bond donor. The introduction of small alkyl groups may enhance binding through favorable van der Waals interactions, while larger, bulkier substituents could introduce steric hindrance, potentially leading to a decrease in activity. nih.gov Furthermore, the replacement of the amino group with other functionalities, such as a nitro or hydroxyl group, can alter the electronic properties of the entire molecule, thereby impacting its interaction with biological targets. acs.org The presence of an amino group can, in some cases, diminish the affinity of a compound for its target compared to analogues lacking this group. nih.gov

The ethoxy and methoxy (B1213986) groups at the 5- and 4-positions, respectively, play a significant role in defining the electronic landscape and lipophilicity of the benzamide ring. Variations in their position and chemical nature are key strategies in SAR studies.

Shifting the positions of the ethoxy and methoxy groups can have a profound impact on activity. For example, the presence of a methoxy group ortho to the amide can force the amide moiety out of co-planarity with the benzene ring, altering its conformational preferences and receptor interactions. nih.gov The electronic effects of these groups, whether electron-donating or -withdrawing, also influence the reactivity of the aromatic ring and the acidity of the amide proton.

Replacing the ethoxy or methoxy groups with other substituents offers a wide range of possibilities for modulating activity. Substitution with a hydroxyl group, for instance, can introduce a new hydrogen bonding site and increase polarity. acs.org Conversely, replacing them with longer alkyl chains or halogen atoms can systematically alter the lipophilicity and steric profile of the molecule. nih.govmdpi.com Studies on related compounds have shown that such modifications can fine-tune the binding affinity and selectivity for the target protein. nih.gov

Alterations to the central benzamide core represent a more fundamental approach to modifying the scaffold. This can involve replacing the benzene ring with other aromatic or heteroaromatic systems, or modifying the amide linker itself.

The replacement of the benzamide core with bioisosteres such as benzoxazole (B165842) or thiazole (B1198619) has been a successful strategy in medicinal chemistry to improve properties like metabolic stability and target affinity. nih.govnih.gov For example, the design of benzoxazole-benzamide conjugates has led to compounds with potent anticancer activity. nih.gov The nature of the linker between aromatic rings is also crucial; for instance, the introduction of a 2-thioacetamido linker has been explored to enhance biological activity. nih.gov The synthesis of N,N'-(1,4-phenylene)bis(3-methoxybenzamide) has been shown to be a potent inhibitor of certain enzymes, highlighting the potential of dimeric structures. mdpi.com

Table 1: Examples of Benzamide Core Modifications and Their Reported Effects

| Original Scaffold | Modification | Resulting Scaffold Example | Reported Effect | Reference |

| Benzamide | Replacement of benzothiazole (B30560) with benzoxazole bioisostere | Benzoxazole-benzamide conjugate | Promising anticancer agents | nih.gov |

| Benzamide | Introduction of a 2-thioacetamido linker between two aryl moieties | Thioacetamido-linked bi-aryl compound | VEGFR-2 kinase inhibition, antitumor activity | nih.gov |

| Benzamide | Dimerization of the benzamide structure | N,N'-(1,4-phenylene)bis(3-methoxybenzamide) | Potent AChE and BACE1 inhibitor | mdpi.com |

| Benzamide | Replacement of the benzene ring with a thiazole ring | 4-substituted methoxybenzoyl-aryl-thiazole | Potent and orally bioavailable anticancer agents | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. creative-biolabs.com This approach allows for the prediction of the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts.

The development of a robust QSAR model begins with the compilation of a dataset of structurally related compounds with experimentally determined biological activities. ijpsr.com For benzamide derivatives, this often involves synthesizing a library of analogues with systematic variations and evaluating their activity in a relevant biological assay. nih.gov

Once the data is collected, a variety of statistical methods can be employed to generate the QSAR model. Multiple Linear Regression (MLR) is a common approach where the biological activity is correlated with a linear combination of molecular descriptors. ijpsr.com More advanced techniques such as Partial Least Squares (PLS) and machine learning algorithms may also be used, particularly for complex datasets. nih.gov

A critical aspect of QSAR model development is validation. This is typically achieved by dividing the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive power. nih.gov Cross-validation techniques, such as the leave-one-out (LOO) method, are also employed to assess the robustness and predictive ability of the model. nih.govresearchgate.net A high correlation coefficient (r²) for the training set and a high predictive r² (q²) for the test set are indicative of a reliable QSAR model. ijpsr.comnih.gov

A primary outcome of QSAR studies is the identification of the key molecular descriptors that have the most significant impact on biological activity. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties.

For substituted benzamides, several key descriptors have been identified as being important for their activity. nih.gov Topological descriptors, such as molecular connectivity indices and Kier's shape index, have been shown to model the antimicrobial activity of substituted benzamides effectively. nih.gov Other important descriptors often include:

Topological Polar Surface Area (TPSA): This descriptor relates to the hydrogen bonding capacity of a molecule and has been positively correlated with the activity of some benzimidazole (B57391) analogues. ijpsr.com

LogP: This value represents the lipophilicity of a compound, which influences its ability to cross cell membranes and interact with hydrophobic pockets in the target protein. ijpsr.com

Molecular Weight (MW): While not always directly correlated with activity, it is a fundamental descriptor that can influence a range of properties. researchgate.net

Galvez Topological Charge Indices: These indices describe the charge distribution within the molecule and have been correlated with antimicrobial activity. ijpsr.com

The identification of these key descriptors provides valuable insights into the mechanism of action and allows for the rational design of new analogues with improved activity. For example, if a QSAR model indicates that a lower logP is beneficial for activity, chemists can focus on synthesizing more polar analogues.

Table 2: Key Structural Descriptors in QSAR Models of Benzamide-like Compounds

| Descriptor Category | Descriptor Example | Significance in Activity Prediction | Reference(s) |

| Topological | Molecular connectivity indices (e.g., 2χv, 2χ) | Correlates with antimicrobial activity of substituted benzamides. | nih.gov |

| Topological | Kier's shape index (κα1) | Models antimicrobial activity of substituted benzamides. | nih.gov |

| Electronic/Polarity | Topological Polar Surface Area (TPSA) | Positive correlation with antimicrobial activity in benzimidazole analogues. | ijpsr.com |

| Hydrophobicity | Implicit LOGP (iLOGP) | Positive correlation with antimicrobial activity in benzimidazole analogues. | ijpsr.com |

| Topological/Charge | Galvez topological charge indices (e.g., GGI4) | Positive correlation with antimicrobial activity in benzimidazole analogues. | ijpsr.com |

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Approaches

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in medicinal chemistry for the identification of lead compounds. This approach begins by screening libraries of small, low-molecular-weight compounds, or "fragments," to identify those that bind weakly to a biological target. nih.govmdpi.comyoutube.com These initial hits, although possessing modest affinity, serve as efficient starting points for optimization into more potent, drug-like molecules. youtube.com The core principle of FBDD is that the likelihood of finding a high-quality hit is greater when screening smaller, less complex molecules. nih.gov Identified fragments can be optimized through several strategies, including growing the fragment to occupy adjacent binding pockets, linking two or more fragments that bind to different sites, or merging overlapping fragments. youtube.com

Scaffold hopping is a computational or rational design strategy that aims to identify isosteric replacements for a core molecular structure while retaining or improving biological activity. niper.gov.inacs.org This technique is particularly valuable for navigating around existing patents, improving pharmacokinetic properties, or discovering novel chemical classes with similar pharmacological profiles. niper.gov.in The process can range from simple heterocyclic replacements to more complex topological changes in the molecular backbone. acs.org

In the context of benzamide derivatives, both FBDD and scaffold hopping have been instrumental in the discovery of novel compounds with diverse therapeutic applications. For instance, a series of novel benzamides featuring a pyridine-linked 1,2,4-oxadiazole (B8745197) scaffold were designed using a bioisosteric replacement approach, a form of scaffold hopping. nih.gov This led to the identification of compounds with significant fungicidal and larvicidal activities. nih.govnih.gov

Another application of these principles was demonstrated in the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. nih.gov Starting from a known compound, researchers designed and synthesized a series of new benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds. This structure optimization led to the discovery of a compound, 13f , with potent anticancer activity against human colorectal cancer cells and a high degree of selectivity over normal cells. nih.gov

The following table summarizes examples of scaffold hopping applied to various core structures to generate novel, active compounds.

| Original Scaffold | New Scaffold | Therapeutic Target/Activity | Reference |

| Imidazopyridine | 1,2,4-Triazolopyridine | Improved metabolic stability | niper.gov.in |

| Flavones, Isoflavones, Aurones | Scaffold hopped analogues | hTopoII-inhibitory and cytotoxic activities | niper.gov.in |

| Imidazo[1,2-a]pyridine (in Zolpidem) | Various tricyclic heterocycles | GABA(A) receptor ligands | url.edu |

| Scutellarein (B1681691) derivative (LR3d) | Hexacyclic scutellarein derivatives with a 1,3-oxazine ring | Anticoagulant and antioxidant activity | nih.gov |

These examples underscore the utility of FBDD and scaffold hopping in evolving the benzamide chemical structure to achieve desired biological endpoints.

Stereochemical Influences on Molecular Interactions and Biological Outcomes

Stereochemistry, the three-dimensional arrangement of atoms and molecules, plays a critical role in determining the biological activity of a drug. Since biological targets such as enzymes and receptors are chiral, they often exhibit stereospecific interactions with drug molecules. mdpi.com This means that enantiomers, which are non-superimposable mirror images of each other, can have vastly different pharmacological and toxicological profiles. mdpi.com The differential activity of enantiomers can be attributed to variations in how they bind to their target, as well as differences in their absorption, distribution, metabolism, and excretion (ADME). mdpi.com

In the realm of substituted benzamide analogues, the influence of stereochemistry on biological activity has been clearly demonstrated. A notable example comes from the study of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives, which are structurally related to this compound. In this research, the optical resolution of a racemic compound, 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide , revealed a significant divergence in the pharmacological profiles of its enantiomers.

The (R)-enantiomer was found to possess a strong affinity for both the dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors. In contrast, the (S)-enantiomer exhibited a potent and selective binding affinity for the serotonin 5-HT3 receptor only. This dramatic difference in receptor interaction highlights the profound impact of stereochemistry on the biological outcomes of these benzamide analogues.

The following table illustrates the differential activity of the enantiomers of this benzamide analogue.

| Compound | Stereoisomer | Biological Activity |

| 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide | (R)-enantiomer | Strong affinity for both dopamine D2 and 5-HT3 receptors |

| 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide | (S)-enantiomer | Potent and selective affinity for the 5-HT3 receptor |

This example underscores the importance of considering stereochemistry in the design and development of novel therapeutic agents based on the benzamide scaffold. The specific spatial arrangement of substituents can lead to highly selective interactions with biological targets, ultimately defining the therapeutic potential and specificity of the drug molecule.

Mechanistic Investigations of Biological Interactions of 2 Amino 5 Ethoxy 4 Methoxybenzamide

In Vitro Receptor Binding Affinity and Selectivity Profiling

Following a comprehensive review of available scientific literature, no specific data was found regarding the in vitro receptor binding affinity and selectivity of 2-amino-5-ethoxy-4-methoxybenzamide for G-protein coupled receptors, ion channels, or nuclear receptors.

G-Protein Coupled Receptors (GPCRs)

There is currently no published research detailing the binding affinity or selectivity profile of this compound at any G-protein coupled receptors.

Ion Channels

No studies have been identified that investigate the interaction of this compound with any class of ion channels. Therefore, its activity as a blocker, opener, or modulator of ion channels remains uncharacterized.

Nuclear Receptors

The potential for this compound to bind to and modulate the activity of nuclear receptors has not been explored in any publicly available research.

Enzyme Inhibition or Activation Kinetics and Mechanism of Action

There is a lack of available data on the enzymatic activity of this compound.

Target Enzyme Identification and Validation

No specific enzyme targets for this compound have been identified or validated in the scientific literature.

Determination of IC50/Ki Values and Binding Modes

As no target enzymes have been identified, there are no reported IC50 or Ki values to describe the potency of this compound as an enzyme inhibitor or activator. Similarly, information on its binding mode with any potential enzyme targets is not available.

Cellular Pathway Modulation Studies

The study of how a compound alters cellular signaling and gene expression is crucial to understanding its biological effects. For this compound, research in this area is still in its nascent stages.

Signal Transduction Pathway Analysis

Currently, there is a lack of specific studies detailing the comprehensive analysis of signal transduction pathways modulated by this compound. The intricate network of cellular communication, involving cascades of protein phosphorylation and other signaling events, has not yet been explicitly mapped in response to this compound. Future research will need to employ techniques such as phosphoproteomics and kinase activity assays to identify which specific pathways are affected.

Gene Expression and Protein Regulation Studies in Cellular Models

Investigations into the effects of this compound on gene and protein expression are limited. Detailed transcriptomic and proteomic analyses using cellular models would be required to create a comprehensive profile of up-regulated and down-regulated genes and proteins. Such studies would provide valuable insights into the compound's mechanism of action, potential therapeutic applications, and off-target effects.

Interaction with Nucleic Acids and Macromolecular Complexes

The ability of a small molecule to interact with essential macromolecules like DNA, RNA, and proteins is a key determinant of its pharmacological profile.

DNA/RNA Binding Studies

There is currently no publicly available research that has specifically investigated the binding of this compound to DNA or RNA. Techniques such as spectrophotometric titration, fluorescence spectroscopy, and molecular docking would be necessary to determine if this compound can intercalate into the DNA double helix, bind to its grooves, or interact with specific RNA structures.

Protein-Ligand Interaction Characterization

The characterization of how this compound binds to specific protein targets is a critical area for future research. While it is known to be an intermediate in the synthesis of other compounds, its own protein binding profile is not well-documented. Future studies would likely involve methods such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and X-ray crystallography to identify protein targets and characterize the thermodynamics and kinetics of these interactions.

Elucidation of Molecular Targets and Ligand-Target Recognition Principles

Identifying the specific molecular targets of a compound is a cornerstone of modern drug discovery. For this compound, this area remains largely unexplored. The principles governing how this ligand recognizes and binds to its biological targets have not yet been elucidated. Computational modeling, in conjunction with experimental validation, will be essential to predict and confirm its molecular targets and to understand the structural basis of its binding affinity and selectivity.

Structural Biology Approaches (e.g., Co-crystallization, Cryo-EM)

Structural biology provides a static yet high-resolution snapshot of how a compound physically interacts with its biological target. Techniques like X-ray co-crystallization and cryo-electron microscopy (Cryo-EM) are pivotal in drug discovery, offering insights into the precise binding orientation and the key molecular interactions that drive affinity and selectivity.

For substituted benzamides, a key area of study has been their interaction with dopamine (B1211576) receptors. Recent advancements in Cryo-EM have enabled the visualization of these interactions at near-atomic resolution. For instance, Cryo-EM structures of dopamine receptors in complex with various ligands, including substituted benzamides, have been determined. nih.govbiorxiv.org These studies reveal the structural basis for ligand recognition and receptor activation. nih.govbiorxiv.org

In a landmark study, the Cryo-EM structure of the human dopamine D2 receptor was resolved in a complex with the atypical antipsychotic remoxipride (B1679305). This provided a detailed view of the binding pocket and the specific amino acid residues that engage with the ligand. Such structural data is invaluable for understanding the structure-activity relationships within the benzamide (B126) class of compounds and for guiding the design of new molecules with improved properties.

Key interactions often involve a combination of hydrogen bonds, and van der Waals forces. For example, the benzamide moiety itself can form crucial hydrogen bonds with polar residues in the binding pocket, while the substituted phenyl ring can engage in hydrophobic interactions. nih.gov The specific substitution pattern on the phenyl ring, such as the ethoxy and methoxy (B1213986) groups in this compound, would be expected to fine-tune these interactions, influencing both the affinity and the selectivity of the compound for its target.

Table 1: Representative Data from Structural Studies of Substituted Benzamides with Dopamine Receptors

| Technique | Biological Target | Ligand | Key Findings |

| Cryo-EM | Human Dopamine D2 Receptor | Remoxipride | Revealed the precise binding mode and key amino acid interactions within the receptor's binding pocket. |

| Cryo-EM | Human Dopamine D1 Receptor | Fenoldopam, Tavapadon | Elucidated the binding of agonists and allosteric modulators, showing how different ligands can stabilize distinct receptor conformations. researchgate.netresearchgate.net |

| X-ray Crystallography | Not Applicable | Substituted Benzamides | Used to determine the three-dimensional structures of various benzamide derivatives, providing insights into their conformational preferences. nih.gov |

Biophysical Characterization of Binding Events (e.g., SPR, ITC)

While structural biology provides a static picture, biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) offer a dynamic view of the binding event, quantifying the thermodynamics and kinetics of the interaction.

Surface Plasmon Resonance (SPR) is a powerful technique for measuring the kinetics of binding, providing data on the association rate (k_on) and the dissociation rate (k_off) of a ligand to its target. nih.gov The ratio of these rates gives the equilibrium dissociation constant (K_D), a measure of binding affinity. In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the ligand is flowed over the surface. The binding is detected in real-time as a change in the refractive index at the sensor surface. nih.gov

For a compound like this compound, SPR could be used to determine its binding kinetics to a specific receptor. This would involve immobilizing the receptor and flowing different concentrations of the compound over the chip. The resulting sensorgrams would be analyzed to calculate the kinetic parameters. uu.nl

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon binding. nih.gov This allows for the determination of the binding affinity (K_A), the enthalpy change (ΔH), and the stoichiometry of the interaction (n) in a single experiment. nih.gov From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated. This thermodynamic data provides deep insights into the driving forces of the binding event. For example, a negative enthalpy change suggests that the binding is driven by favorable interactions like hydrogen bonds, while a positive entropy change can indicate the release of ordered water molecules from the binding interface.

Studies on remoxipride and its metabolites have utilized radioligand binding assays, a related technique, to determine their affinities for dopamine D2 and D3 receptors. nih.gov Remoxipride itself was found to have a moderate affinity for the D2 receptor, with a K_i value of 113 nM when using [3H]raclopride as the radioligand. nih.gov Some of its metabolites, however, exhibited significantly higher affinities. nih.gov

Table 2: Representative Biophysical Data for Substituted Benzamide Binding

| Technique | Ligand | Target | Parameter | Value |

| Radioligand Binding | Remoxipride | Rat Striatal Dopamine D2 Receptors | K_i | 113 nM |

| SPR | Generic Ligand-Target | k_on (association rate) | Typically in the range of 10^4 to 10^6 M⁻¹s⁻¹ | |

| k_off (dissociation rate) | Typically in the range of 10⁻² to 10⁻⁴ s⁻¹ | |||

| K_D (dissociation constant) | Typically in the nM to µM range | |||

| ITC | Generic Ligand-Target | ΔH (enthalpy change) | Varies, can be positive or negative | |

| ΔS (entropy change) | Varies, can be positive or negative | |||

| K_A (association constant) | Typically in the range of 10^5 to 10^8 M⁻¹ |

Potential Research Applications and Future Directions

2-Amino-5-ethoxy-4-methoxybenzamide as a Molecular Probe for Biological Systems

The unique structural characteristics of this compound make it a compelling candidate for use as a molecular probe. Molecular probes are instrumental in visualizing and elucidating the function of biological systems. The benzamide (B126) moiety is a well-established pharmacophore that can interact with a variety of biological targets. The specific substitutions on the aromatic ring of this compound—an amino group, an ethoxy group, and a methoxy (B1213986) group—can be fine-tuned to modulate its binding affinity and selectivity for specific proteins or enzymes.

In the context of neurobiology, substituted benzamides have been developed as ligands for dopamine (B1211576) and serotonin (B10506) receptors. nih.gov These receptors are crucial in the pathophysiology of numerous neurological and psychiatric disorders. By modifying the substituents, researchers can develop probes with high specificity for a particular receptor subtype. For instance, the development of radiolabeled versions of this compound could enable in vivo imaging techniques like Positron Emission Tomography (PET) to study receptor distribution and density in the brain.

Scaffold for Further Chemical Biology Tool Development

Beyond its direct use as a molecular probe, this compound serves as a valuable scaffold for the creation of more complex chemical biology tools. nih.gov The primary amine and amide functionalities present in the molecule are amenable to a wide range of chemical modifications. nih.gov This allows for the attachment of various reporter groups, such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers.

The development of such tools can aid in the identification of novel protein-protein interactions, the validation of drug targets, and the elucidation of complex signaling pathways. nih.gov For example, a fluorescently labeled derivative of this compound could be used in high-throughput screening assays to identify small molecules that modulate the activity of a target protein.

Table 1: Potential Chemical Biology Tools Derived from this compound

| Tool Type | Reporter Group | Potential Application |

| Fluorescent Probe | Fluorescein, Rhodamine | Cellular imaging, High-throughput screening |

| Affinity-Based Probe | Biotin | Protein pull-down assays, Target identification |

| Photoaffinity Label | Azide, Benzophenone | Covalent labeling of binding partners |

Exploration of Novel Synthetic Pathways and Analogues

The synthesis of this compound and its analogues is an active area of research. Traditional methods for the synthesis of benzamides can be lengthy and may not be suitable for the generation of a diverse library of compounds. acs.org Therefore, the development of novel and efficient synthetic routes is crucial for advancing the study of this class of molecules.

Integration of Advanced Computational Techniques for Rational Design

Computational chemistry plays an increasingly important role in the rational design of novel molecules with desired biological activities. Molecular docking and molecular dynamics simulations can be used to predict the binding mode of this compound and its analogues to a target protein. This information can then be used to guide the design of new compounds with improved affinity and selectivity.

For instance, by modeling the interactions between the ethoxy and methoxy groups of the benzamide with the amino acid residues in the binding pocket of a target protein, researchers can identify modifications that are likely to enhance binding. This computational approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.

Cross-Disciplinary Research Opportunities for this compound

The study of this compound and its derivatives is inherently cross-disciplinary, involving aspects of organic chemistry, medicinal chemistry, chemical biology, and pharmacology. acs.org The synthesis of new analogues requires expertise in organic chemistry, while the evaluation of their biological activity relies on techniques from pharmacology and biochemistry.

Collaboration between researchers in these different fields is essential for fully realizing the potential of this class of molecules. For example, a collaboration between a synthetic chemist and a neurobiologist could lead to the development of a novel PET ligand for imaging a specific neurotransmitter receptor in the brain.

Challenges and Outlook in the Academic Research of Substituted Benzamides

Despite their significant potential, there are several challenges in the academic research of substituted benzamides. One of the main challenges is the often-complex synthesis of these molecules, which can be time-consuming and resource-intensive. acs.org Furthermore, the identification of novel biological targets for these compounds can be a difficult and lengthy process.

However, the outlook for the field is bright. Advances in synthetic methodology, computational chemistry, and high-throughput screening are helping to overcome some of these challenges. nih.govacs.org The continued exploration of the chemical space around the benzamide scaffold is likely to lead to the discovery of new molecules with important applications in basic research and medicine. The suppression of disorder in benzamide crystals through fluorination is one such advancement that can aid in structure determination. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Amino-5-ethoxy-4-methoxybenzamide with high purity?

- Methodological Answer : Synthesis typically involves amidation of a substituted benzoic acid precursor. For example, derivatives like 4-amino-5-chloro-2-methoxybenzoic acid (a structural analog) can be reacted with ethylamine or ethoxy-containing amines under reflux conditions using coupling agents such as EDCI/HOBt to form the benzamide core . Protecting groups (e.g., acetyl for amino groups) may be required to prevent side reactions during ethoxy/methoxy substitutions. Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to achieve >95% purity .

Q. How can researchers ensure the purity of this compound during synthesis and purification?

- Methodological Answer : Combine analytical techniques for quality control:

- TLC : Monitor reaction progress using silica plates with UV visualization (e.g., chloroform:methanol 9:1).

- HPLC : Use reverse-phase C18 columns (acetonitrile/water with 0.1% formic acid) to quantify purity.

- Recrystallization : Optimize solvent systems (e.g., ethanol for polar impurities) based on solubility profiles .

- Elemental Analysis : Confirm stoichiometry (C, H, N) to validate structural integrity .

Advanced Research Questions

Q. What computational strategies are recommended to predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding affinities with enzymes (e.g., kinases or HDACs) based on structural analogs (e.g., benzothiazole-containing benzamides with known inhibitory activity) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes, focusing on hydrogen bonding between the ethoxy/methoxy groups and active-site residues .

- QSAR Modeling : Train models using datasets from PubChem BioAssay (e.g., AID 1492 for benzamide derivatives) to predict cytotoxicity or enzyme inhibition .

Q. How should researchers address discrepancies in biological activity data observed across studies of benzamide derivatives?

- Methodological Answer : Contradictions often arise from:

- Solubility Variability : Test compound solubility in assay buffers (e.g., DMSO vs. PBS) and use standardized concentrations .

- Isomeric Impurities : Employ chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers, as stereochemistry can drastically alter bioactivity .

- Assay Conditions : Replicate experiments under controlled pH/temperature and include positive controls (e.g., known HDAC inhibitors for enzyme assays) .

Q. What advanced spectroscopic techniques are critical for resolving structural ambiguities in this compound derivatives?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in crowded aromatic regions (δ 6.5–8.0 ppm) to confirm substituent positions .

- X-ray Crystallography : Determine absolute configuration using single crystals grown via vapor diffusion (e.g., methanol/diethyl ether) .

- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion peaks (e.g., [M+H]+ at m/z 255.1112 for C10H14N2O3) .

Methodological Best Practices

- Safety and Handling : Always use PPE (nitrile gloves, lab coats) and conduct stability tests under varying temperatures/humidity to prevent degradation .

- Data Reproducibility : Archive raw spectral data (NMR, HPLC) in open-access repositories (e.g., Zenodo) and report solvent history to aid replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.